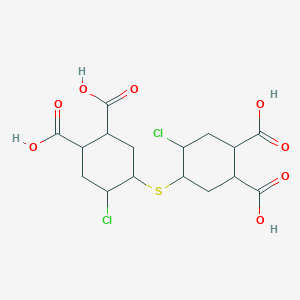
4,4'-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is an organic compound that features a cyclohexane ring substituted with chlorine and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves the reaction of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfanediyl (sulfur) bridging agent. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid): Similar structure but with a sulfonyl group instead of a sulfanediyl group.
5-Chlorocyclohexane-1,2-dicarboxylic acid: Lacks the sulfanediyl bridging agent.
Uniqueness
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
特性
CAS番号 |
62833-57-2 |
|---|---|
分子式 |
C16H20Cl2O8S |
分子量 |
443.3 g/mol |
IUPAC名 |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O8S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)27-12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChIキー |
RZMZMYJLHIZFCP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CC(C1SC2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
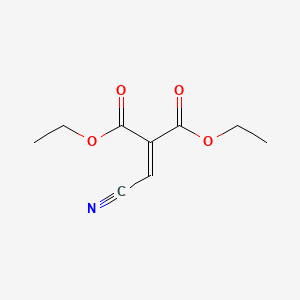
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)

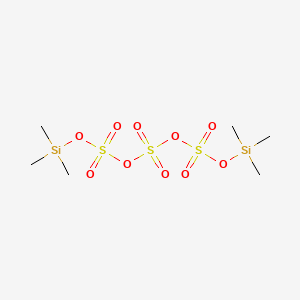

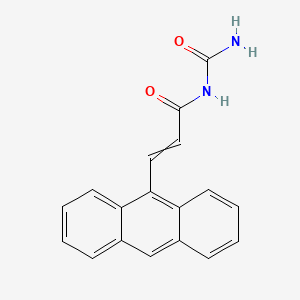

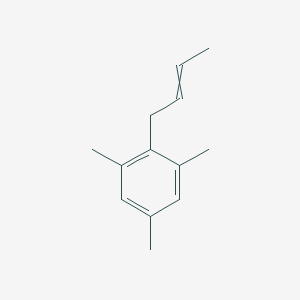
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

